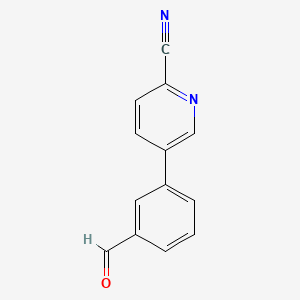

5-(3-Formylphenyl)pyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8N2O |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

5-(3-formylphenyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C13H8N2O/c14-7-13-5-4-12(8-15-13)11-3-1-2-10(6-11)9-16/h1-6,8-9H |

InChI Key |

SXTSYQLHRGJPET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=C(C=C2)C#N)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 3 Formylphenyl Pyridine 2 Carbonitrile and Cognate Derivatives

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing carbon-carbon bonds, particularly for creating biaryl and heterobiaryl systems. researchgate.netacsgcipr.org These methods have been extensively applied in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. researchgate.netrsc.org

Suzuki-Miyaura Coupling Protocols for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. acsgcipr.orglibretexts.org It is the most common C-C bond-forming reaction in the pharmaceutical industry due to its broad substrate scope and high functional group tolerance. rsc.org For the synthesis of 5-(3-Formylphenyl)pyridine-2-carbonitrile (B6231453), this reaction typically involves the coupling of a 5-halopyridine-2-carbonitrile with (3-formylphenyl)boronic acid.

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgyonedalabs.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

Key Components and Conditions:

Palladium Source: Pre-catalysts like Pd(OAc)₂, Pd₂(dba)₃, or well-defined complexes such as Pd(dppf)Cl₂ are commonly used. rsc.orgnih.gov

Ligands: Electron-rich and sterically hindered phosphine (B1218219) ligands, such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(tBu)₃), XPhos, and SPhos, are highly effective, particularly for coupling challenging heterocyclic substrates. rsc.org

Boron Source: While boronic acids are common, boronate esters like pinacol boronic esters are also widely used due to their stability and ease of handling. rsc.orgnih.gov

Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is essential for the transmetalation step. acsgcipr.orgrsc.orgmdpi.com

Solvent: Anhydrous solvents like dioxane, toluene, or DMF, often with a small amount of water, are typically employed. mdpi.comnih.gov

The reaction conditions can be optimized to achieve high efficiency. For example, studies on the coupling of 2-pyridyl nucleophiles have shown that catalysts based on Pd₂(dba)₃ with specific phosphite or phosphine oxide ligands are highly active. nih.gov

| Reactant A (Halide) | Reactant B (Boronic Acid/Ester) | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromopyridine-2-carbonitrile | (3-Formylphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 110 | High | mdpi.com |

| 2-Chloropyridine | 3-Pyridyl boronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/H₂O | - | Excellent | rsc.org |

| Pyridine-2-sulfonyl fluoride (PyFluor) | Aryl boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 5-89 | nih.gov |

Other Palladium-Catalyzed Approaches (e.g., Mizoroki–Heck Reactions for Alkyl Chain Introduction)

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide (or triflate) and an alkene. wikipedia.org While typically used to synthesize substituted alkenes, this reaction can serve as a strategic step for introducing alkyl chains onto a pyridine (B92270) ring through subsequent reduction of the newly formed double bond. The reaction involves the oxidative addition of palladium to the halide, insertion of the alkene, and subsequent β-hydride elimination. wikipedia.orgnih.gov

This methodology is highly versatile and has been applied extensively in organic synthesis. nih.gov For example, a 5-halopyridine derivative could be coupled with an alkene to introduce a vinyl group, which can then be hydrogenated to an alkyl group. Recent advancements have even enabled the use of challenging alkyl chlorides as coupling partners through photoinduced palladium catalysis, expanding the reaction's scope. nih.gov

| Pyridine Substrate | Alkene Partner | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 5-Iodopyridine-2-carbonitrile | Styrene | Pd(OAc)₂ | Triethylamine | DMF | Stilbene derivative | wikipedia.org |

| Aryl Bromide | Fluorous Alkene | Pd(OAc)₂/PPh₃ | Pyridine | DMF | Fluoroalkyl-substituted arene | researchgate.net |

| Alkyl Chloride | Alkene | Photoinduced Pd catalysis | - | - | Alkyl-substituted alkene | nih.gov |

Ligand Design and Optimization in Metal-Catalyzed Synthesis

The ligand coordinated to the palladium center plays a crucial role in determining the efficiency, selectivity, and scope of cross-coupling reactions. nih.gov Ligands influence the catalyst by modifying its electronic and steric properties, which in turn affects the kinetics of elementary steps like oxidative addition and reductive elimination. nih.govrsc.org

In the context of synthesizing substituted pyridines, the development of specialized ligands has been essential for overcoming challenges such as the low reactivity of chloro-pyridines or the propensity for side reactions. rsc.orgnih.gov

Classes of Ligands and Their Impact:

Phosphines: Simple trialkyl- and triarylphosphines (e.g., PPh₃, PCy₃) were foundational, but modern catalysis often relies on more sophisticated, sterically demanding, and electron-rich phosphines like Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs). nih.govrsc.org These advanced ligands promote the oxidative addition of less reactive aryl chlorides and enhance the rate of reductive elimination. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form stable complexes with palladium, often resulting in highly active and robust catalysts.

Pincer Ligands: These are tridentate ligands that bind to the metal center in a meridional fashion, creating highly stable and well-defined catalytic species. mdpi.com Palladium complexes with indolyl-based NNN-pincer ligands have shown catalytic activity in Suzuki reactions. mdpi.com

The matching of a ligand to a specific substrate class is a key principle in modern catalyst design. nih.gov For instance, ligands that are effective for aryl iodides may be unreactive with aryl chlorides, necessitating the design of new ligand scaffolds to address these more challenging substrates. nih.gov

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. mdpi.com These reactions are highly atom-economical and efficient for rapidly building molecular complexity from simple precursors.

Groebke–Blackburn–Bienaymé (GBB) Reactions Employing Formyl-Substituted Precursors

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an isocyanide, and an amidine (such as a 2-aminopyridine) to produce substituted imidazo[1,2-a]pyridines and related scaffolds. beilstein-journals.orgrug.nl This reaction is a cornerstone of combinatorial chemistry for generating libraries of drug-like molecules. rug.nlsemanticscholar.org

When a formyl-substituted precursor, such as 3-formylbenzaldehyde, is used as the aldehyde component, the formyl group is retained in the final product. This allows for the synthesis of complex heterocyclic structures that possess a reactive aldehyde handle for further functionalization. The reaction is typically catalyzed by an acid, such as trifluoroacetic acid (TFA) or a Lewis acid like Yb(OTf)₃. beilstein-journals.org Recent studies have also explored solvent-catalyzed GBB reactions, avoiding the need for a metal catalyst. beilstein-journals.orgnih.gov

General GBB Reaction Scheme: An aromatic aldehyde (containing a formyl group), a 2-aminopyridine (B139424), and an isocyanide react, often under acidic catalysis, to yield an imidazo[1,2-a]pyridine (B132010) derivative with the formyl-phenyl substituent at the 3-position.

Ugi Four-Component Reactions for Structural Elaboration

The Ugi four-component reaction (U-4CR) is one of the most important MCRs, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide in a one-pot synthesis. acs.orgbeilstein-journals.org The product is an α-acylamino carboxamide, a dipeptide-like structure. nih.gov The reaction is favored in polar protic solvents like methanol or ethanol. acs.orgbeilstein-journals.org

The compound this compound can serve as the aldehyde component in an Ugi reaction. This allows for the direct attachment of a complex, multifunctional side chain to the pyridine core in a single, highly efficient step. The vast number of commercially available amines, carboxylic acids, and isocyanides enables the creation of large and diverse libraries of derivatives for applications in drug discovery. This strategy is a prime example of diversity-oriented synthesis. mdpi.com

General Ugi Reaction Scheme for Elaboration: this compound (aldehyde), a primary amine, a carboxylic acid, and an isocyanide are mixed to generate a complex derivative where the formyl group has been converted into a dipeptide-like moiety.

One-Pot Three-Component Cyclization Strategies for Fused Pyridine Systems

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic systems from simple precursors in a single operation. These reactions offer significant advantages, including reduced reaction times, lower costs, and minimized waste generation. For the assembly of fused pyridine systems, three-component reactions are particularly valuable.

An efficient one-pot synthesis of heterocycle-fused pyridines can be achieved through a three-component cascade reaction involving aryl ketones, hydroxylamine, and internal alkynes. organic-chemistry.org This method utilizes rhodium(III)-catalyzed C-H bond activation of an in situ generated oxime, followed by cyclization with the alkyne, enabling the rapid construction of multisubstituted fused pyridines. organic-chemistry.org Another approach involves the de novo synthesis of substituted pyridines by the union of an aldehyde, an α,β-unsaturated carbonyl compound, and a dithiane. nih.gov This convergent strategy allows for complete regiochemical control in assembling di- through penta-substituted pyridines. nih.gov

Furthermore, eco-friendly protocols utilizing ultrasonic irradiation have been established for the synthesis of fused pyridine dicarbonitrile derivatives. researchgate.net A notable example is the one-pot synthesis of 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles from 2-amino-1,1,3-tricyanopropene, salicylic aldehydes, and secondary cyclic amines in ethanol at ambient temperature, which proceeds in good to excellent yields. nih.gov

| Component 1 | Component 2 | Component 3 | Catalyst/Condition | Product Type | Reference |

| Aryl Ketone | Hydroxylamine | Internal Alkyne | Rhodium(III) | Fused Pyridines | organic-chemistry.org |

| Aldehyde | α,β-Unsaturated Carbonyl | Dithiane | Ti-mediated coupling, Hg(II) or Ag(I) cyclization | Substituted Pyridines | nih.gov |

| 2-Amino-1,1,3-tricyanopropene | Salicylic Aldehyde | Secondary Cyclic Amine | Ethanol, Ambient Temp. | Chromeno[2,3-b]pyridine-3-carbonitriles | nih.gov |

Condensation and Cyclization Reactions

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. It involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, often yielding an α,β-unsaturated product. wikipedia.org This reaction is particularly useful for introducing substituted phenyl groups, such as the formylphenyl moiety, onto a molecular scaffold.

The reaction typically involves an aromatic aldehyde and an active methylene compound, catalyzed by a weak base like piperidine or pyridine. wikipedia.orgchemrj.org It is a key step in various synthetic pathways, including the Hantzsch pyridine synthesis and the Gewald reaction. wikipedia.org The versatility of the Knoevenagel condensation allows for its application with a wide range of aromatic aldehydes and active methylene compounds under various conditions, including solvent-free and aqueous systems, often employing solid catalysts like selenium-promoted ZrO2. jocpr.com This makes it an adaptable method for creating intermediates necessary for the synthesis of this compound. Multicomponent syntheses of substituted pyridines can be initiated by the Knoevenagel reaction. researchgate.net

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

| Aromatic Aldehydes | Malononitrile | Selenium-promoted ZrO2, Water, RT | Alkene Derivatives | jocpr.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | Enone | wikipedia.org |

| Benzaldehyde Derivatives | Malononitrile | PMO-Py, Ethanol, 40 °C | Benzalmalononitriles | nih.gov |

| Aromatic Aldehydes | Active Methylene Compounds | Piperidine, Pyridine | Cinnamic Derivatives | chemrj.org |

Cyclization reactions involving aminopyridine derivatives are fundamental for constructing N-fused heterocyclic systems. Specifically, 1-amino-2-imino-pyridines are versatile precursors that can react with various aldehydic components to yield fused pyridine structures. researchgate.netresearchgate.net For instance, imines formed in situ from 2-aminopyridines and aldehydes can undergo Rh(III)-catalyzed imidoyl C–H activation and subsequent coupling with diazo esters to produce pyrido[1,2-a]pyrimidin-4-ones. nih.gov This three-component coupling is effective for both aromatic and enolizable aliphatic aldehydes. nih.gov

Another powerful strategy is the one-pot, three-component tandem reaction of 2-aminopyridines, acetophenones, and aldehydes, which, in the presence of a copper(II) catalyst and air, yields 3-aroylimidazo[1,2-a]pyridines. researchgate.net The reaction mechanism is thought to proceed via a sequence of crossed aldol condensation, Michael addition, copper-catalyzed oxidative cyclization, and aromatization. researchgate.net These methods highlight how the formyl group in a precursor could react with an amino-imino pyridine derivative to construct complex, fused heterocyclic systems related to the target molecule.

Green Chemistry Approaches and Sustainable Synthetic Routes

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. Key strategies include the use of solvent-free reaction conditions and alternative energy sources like microwave irradiation. rasayanjournal.co.in Microwave-assisted synthesis has been recognized as a green chemistry tool that offers significant advantages, including dramatically reduced reaction times, higher yields, and purer products. nih.govacs.org

For the synthesis of pyridine derivatives, one-pot, multicomponent reactions under microwave irradiation are particularly effective. nih.gov A four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate (B1210297) under microwave irradiation can produce pyridine derivatives in 82-94% yield within 2-7 minutes. nih.govacs.org This is a substantial improvement over conventional heating methods, which require several hours and result in lower yields. nih.govacs.org Solvent-free reactions, often facilitated by microwave heating or the use of solid supports, further enhance the green credentials of a synthesis by eliminating the need for volatile and often toxic organic solvents. mdpi.comresearchgate.net The synthesis of 2-methyl-4,6-diarylpyridine-3-carbonitriles has been successfully achieved under microwave irradiation with short reaction times and good yields. jocpr.com

Table: Comparison of Microwave (MW) vs. Conventional Heating for Pyridine Synthesis nih.govacs.org

| Compound | MW Yield (%) | MW Time (min) | Conventional Yield (%) | Conventional Time (h) |

|---|---|---|---|---|

| 5a | 93 | 7 | 84 | 6 |

| 5b | 94 | 7 | 83 | 8 |

The development of recyclable catalysts is a central theme in sustainable chemistry, aiming to reduce waste and improve the economic viability of chemical processes. In pyridine synthesis, magnetically recoverable nanocatalysts have emerged as a highly effective option. researchgate.netrsc.org These catalysts, which often feature a magnetic core (e.g., Fe₃O₄) coated with a catalytically active shell, can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. researchgate.netrsc.orgrsc.org

Various types of magnetic catalysts, including basic, acidic, and bifunctional systems, have been employed in multicomponent reactions to produce a wide array of pyridine derivatives. rsc.org For example, a novel recyclable nanocatalyst, Fe₃O₄@GOTfOH/Ag/St-PEG-AcA, was used in the synthesis of 2,4,6-tri-arylpyridines at room temperature in water. rsc.org Similarly, Fe₂O₃@Fe₃O₄@Co₃O₄ has been used as a catalyst for the pseudo-four-component reaction of aldehydes, malononitrile, and ammonium acetate under solvent-free conditions to provide polysubstituted pyridines. researchgate.net The high surface area, ease of preparation, and excellent reusability of these magnetic catalysts make them ideal for the sustainable synthesis of pyridine carbonitriles and related compounds. researchgate.netrsc.org Another example is the SCMNPs@Urea/Py-CuCl₂ catalyst, which can be magnetically recovered and reused in at least six runs without a significant decrease in its catalytic activity. researchgate.net

Sophisticated Spectroscopic and Structural Elucidation of 5 3 Formylphenyl Pyridine 2 Carbonitrile and Its Analogues

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. Using techniques like electrospray ionization (ESI), HRMS can provide an exact mass measurement, typically with an error of less than 5 ppm, which allows for the unambiguous determination of a compound's molecular formula. mdpi.com

For 5-(3-Formylphenyl)pyridine-2-carbonitrile (B6231453) (Molecular Formula: C₁₃H₈N₂O), the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental verification. The HRMS data for related pyridine (B92270) derivatives confirms the utility of this technique in verifying molecular formulas. For instance, the HRMS (ESI+) for a dihydropyrano[2,3-b]pyridine derivative was found to be 357.8891, closely matching the required m/z of 357.8893 for the [M+H]⁺ ion. biorxiv.org Similarly, a synthesized tetrazolylpyridine analogue showed an experimental [M+H]⁺ ion at m/z 224.09325, corresponding to its calculated mass with an error of only 0.8 ppm. mdpi.com

| Compound | Molecular Formula | Mass Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| This compound | C₁₃H₈N₂O | [M+H]⁺ (Theoretical) | 209.0715 | N/A | N/A |

| Methyl 3-(2,6-dichloro-4-iodopyridin-3-yl)acrylate | C₉H₇Cl₂INO₂ | [M+H]⁺ | 357.8893 | 357.8891 | biorxiv.org |

| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | C₁₂H₉N₅ | [M+H]⁺ | 224.0929 | 224.0933 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For this compound, one would expect a distinct singlet for the aldehyde proton (-CHO) around δ 9.9-10.1 ppm. The aromatic region (δ 7.0-9.0 ppm) would show a complex pattern of signals corresponding to the seven protons on the two aromatic rings. The specific chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton. Data from analogues like 5-phenylpyridine-2-carbonitrile (B1268695) and various substituted pyridines provide a strong basis for these predictions. rsc.orgchemicalbook.com

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|

| 2-Phenylpyridine | CDCl₃ | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) | rsc.org |

| 2-(4-Bromophenyl)pyridine | CDCl₃ | 8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H) | rsc.org |

| 4,5-Diaryl-2,2′-bipyridine-6-carbonitrile derivative | CDCl₃ | 8.69–8.73 (m, 2H, 3-H, 6′-H), 8.55–8.59 (m, 1H, 3′-H), 7.90 (ddd, 1H, 4′-H, J = 7.6, 7.6, 1.6), 7.38–7.43 (m, 1H, 5′-H), 7.10–7.30 (m, 8H, Ar-H), 2.39 (s, 3H, CH₃) | urfu.ru |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, key signals would include the aldehyde carbonyl carbon (δ ~190 ppm), the nitrile carbon (δ ~117-120 ppm), and a series of signals in the aromatic region (δ ~120-160 ppm) for the 11 aromatic carbons. The chemical shifts are sensitive to the electronic environment, allowing for detailed structural assignment. Data from related pyridine-carbonitrile and phenyl-pyridine systems serve as excellent references. rsc.orgurfu.ru

| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 2-Phenylpyridine | CDCl₃ | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | rsc.org |

| 2-(4-Bromophenyl)pyridine | CDCl₃ | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 | rsc.org |

| 4,5-Diaryl-2,2′-bipyridine-6-carbonitrile derivative | CDCl₃ | 156.3, 153.9, 149.7, 149.3, 140.3, 139.0, 135.9, 134.7, 133.9, 130.6, 130.0, 129.5, 128.6, 124.7, 124.6, 121.6, 117.2, 21.3 | urfu.ru |

Heteronuclear NMR (e.g., ³¹P, ¹⁹F) for Specific Derivatives

When specific heteroatoms are present, such as fluorine or phosphorus, heteronuclear NMR becomes a powerful diagnostic tool. For example, in fluorinated analogues of this compound, ¹⁹F NMR spectroscopy would provide direct information about the chemical environment of the fluorine atoms. The chemical shifts in ¹⁹F NMR are highly sensitive to substitution patterns. For instance, the ¹⁹F NMR signal for 2-(4-Fluorophenyl)pyridine appears at δ -113.16 ppm, while that for 2-(4-(trifluoromethyl)phenyl)pyridine is observed at δ -62.6 ppm. rsc.org

| Compound | Solvent | ¹⁹F NMR Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)pyridine | CDCl₃ | -113.16 | rsc.org |

| 2-(4-(Trifluoromethyl)phenyl)pyridine | CDCl₃ | -62.6 | rsc.org |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be characterized by several key absorption bands. The sharp, intense band for the nitrile (C≡N) stretch is expected around 2220-2230 cm⁻¹. beilstein-journals.org The aldehyde functional group would show a strong C=O stretching vibration around 1700-1720 cm⁻¹ and characteristic C-H stretching bands near 2720 and 2820 cm⁻¹. vscht.cz Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aromatic C=C ring stretches are found in the 1450-1600 cm⁻¹ region. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2218 - 2225 | beilstein-journals.org |

| Aldehyde (-CHO) | C=O Stretching | 1685 - 1720 | beilstein-journals.orgvscht.cz |

| Aldehyde (-CHO) | C-H Stretching | 2720 & 2820 (typically) | vscht.cz |

| Aromatic Ring | C-H Stretching | 3000 - 3100 | vscht.cz |

| Aromatic Ring | C=C Stretching | 1450 - 1600 | nist.gov |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems known as chromophores. The structure of this compound contains an extended π-conjugated system encompassing both the phenyl and pyridine rings. This extensive conjugation is expected to result in strong absorption in the UV-Vis region. Based on analogues, multiple absorption bands are anticipated. For example, acrylonitrile (B1666552) derivatives with pyridine and phenyl moieties show absorption maxima (λ_max) in the ranges of 243–258 nm and 305–415 nm, attributed to π→π* and intramolecular charge transfer (ICT) transitions. mdpi.com The exact position and intensity of these bands are influenced by the solvent polarity. mdpi.com

| Compound Type / Analogue | Solvent | Absorption Maxima (λ_max, nm) | Reference |

|---|---|---|---|

| Acrylonitrile with Pyridine/Phenyl Moieties | Various | ~243-258, ~305-316, ~385-415 | mdpi.com |

| Pyridine-Amphiphile (P5-PA) | Chloroform | ~220, ~270 | researchgate.net |

| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | Acetonitrile | 278 | mdpi.com |

Solid-State Structural Determination via X-ray Crystallography

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is paramount to understanding the structure-property relationships of a compound. X-ray crystallography stands as the definitive technique for elucidating these solid-state structures, providing unequivocal evidence of molecular conformation, intermolecular interactions, and packing motifs. While crystallographic data for this compound is not publicly available, analysis of structurally similar compounds provides valuable insights into the expected solid-state behavior of this molecule.

A pertinent analogue for which single-crystal X-ray diffraction data is available is 5-Phenyl-2-(4-pyridyl)pyrimidine. This compound, while featuring a pyrimidine (B1678525) ring instead of a pyridine-2-carbonitrile (B1142686), shares the critical 5-phenyl-pyridine core structure. The crystallographic investigation of this analogue reveals significant details about the spatial orientation of the aromatic rings and the nature of the intermolecular forces that govern the crystal packing.

The crystal structure of 5-Phenyl-2-(4-pyridyl)pyrimidine was determined to be in the triclinic space group P-1. The asymmetric unit contains two independent molecules, indicating slight conformational differences between them in the crystalline environment. A key structural feature is the dihedral angle between the phenyl and the pyridyl rings, which are 53.48(5)° and 50.80(5)° for the two independent molecules. nih.gov This non-coplanar arrangement is a common feature in linked aromatic systems, arising from a balance between conjugative effects, which favor planarity, and steric hindrance between ortho hydrogens on adjacent rings, which favors a twisted conformation.

The detailed crystallographic data for this analogue is presented in the interactive table below, offering a comprehensive overview of the unit cell dimensions and other critical parameters derived from the X-ray diffraction experiment.

Table 1: Crystallographic Data for 5-Phenyl-2-(4-pyridyl)pyrimidine

| Parameter | Value |

| Empirical Formula | C₁₅H₁₁N₃ |

| Formula Weight | 233.27 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.2813(5) |

| b (Å) | 9.3609(5) |

| c (Å) | 13.9001(7) |

| α (°) | 71.462(2) |

| β (°) | 86.957(2) |

| γ (°) | 75.788(3) |

| Volume (ų) | 1109.54(10) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation | Cu Kα |

| μ (mm⁻¹) | 0.68 |

| Crystal Size (mm) | 0.40 × 0.38 × 0.08 |

Data sourced from reference nih.gov.

This detailed structural information for a close analogue provides a strong foundation for hypothesizing the solid-state characteristics of this compound. It is anticipated that the target molecule would also exhibit a non-planar conformation between the phenyl and pyridine rings. The presence of the formyl and cyano groups introduces additional possibilities for intermolecular interactions, such as hydrogen bonding involving the formyl oxygen and dipole-dipole interactions involving the nitrile group, which would significantly influence its crystal packing.

Computational and Theoretical Investigations of 5 3 Formylphenyl Pyridine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic behavior of molecules. For 5-(3-Formylphenyl)pyridine-2-carbonitrile (B6231453), these methods elucidate its structural and photophysical properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arxiv.orgresearchgate.net This process involves finding the minimum energy state on the potential energy surface. For these calculations, hybrid functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. niscpr.res.inresearchgate.netnih.gov

The geometry optimization of this compound reveals key structural parameters. A significant feature of such bi-aryl systems is the dihedral angle between the planes of the pyridine (B92270) and phenyl rings. This angle arises from a balance between the steric hindrance of the ortho-hydrogens and the electronic effects of π-conjugation. nih.govnih.gov The calculated bond lengths and angles are expected to be in good agreement with standard values for aromatic C-C bonds, the C-N bond of the pyridine ring, the carbon-nitrogen triple bond of the nitrile group, and the carbon-oxygen double bond of the formyl group. nih.gov

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP) This table presents typical values for the functional groups found in the target molecule, based on DFT calculations of analogous structures.

| Parameter | Bond/Angle | Expected Value |

| Bond Length (Å) | C-C (Pyridine Ring) | 1.38 - 1.40 |

| C-C (Phenyl Ring) | 1.39 - 1.41 | |

| C-C (Inter-ring) | ~1.49 | |

| C≡N (Nitrile) | ~1.16 | |

| C=O (Formyl) | ~1.21 | |

| Bond Angle (°) | C-C-C (Pyridine Ring) | 118 - 121 |

| C-C-C (Phenyl Ring) | 119 - 121 | |

| C-C≡N | ~178 | |

| O=C-H | ~124 |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. benasque.org This method is instrumental in predicting electronic absorption spectra (like UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net

For a conjugated system like this compound, the lowest energy electronic transitions are typically of a π → π* nature. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The calculations provide information on the excitation energy (often correlated to the absorption wavelength, λmax), the oscillator strength (f), which relates to the intensity of the absorption band, and the molecular orbitals involved in the transition.

Table 2: Illustrative TD-DFT Results for Major Electronic Transitions This table shows hypothetical but realistic TD-DFT data for a molecule with similar chromophores.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.85 | 322 | 0.58 | HOMO → LUMO (95%) |

| S₀ → S₂ | 4.21 | 294 | 0.15 | HOMO-1 → LUMO (78%) |

| S₀ → S₃ | 4.55 | 272 | 0.23 | HOMO → LUMO+1 (85%) |

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org These two orbitals are key players in electronic transitions and chemical reactions.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilic or acidic nature. youtube.com

In this compound, the π-conjugated system extends across both aromatic rings. The HOMO is expected to be delocalized over the entire π-system, with significant contributions from both the phenyl and pyridine rings. The LUMO, conversely, is anticipated to be localized predominantly on the more electron-deficient pyridine ring and the electron-withdrawing formyl (-CHO) and cyano (-CN) substituents. This separation of FMOs is characteristic of molecules with intramolecular charge transfer (ICT) properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egp), is a critical parameter for predicting a molecule's reactivity and kinetic stability. nih.govnumberanalytics.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron. nih.govirjweb.com Conversely, a small energy gap suggests that the molecule is more reactive, more polarizable, and possesses lower kinetic stability. researchgate.netnih.gov

The presence of both electron-donating (phenyl) and electron-withdrawing (pyridine, formyl, cyano) moieties in this compound is expected to lower the HOMO-LUMO gap. This facilitates electron promotion and indicates a potential for significant biological or chemical activity. irjweb.com

Table 3: Representative FMO Energies and Global Reactivity Descriptors Values are illustrative and based on typical findings for similar aromatic compounds.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | E(HOMO) | - | -6.5 to -5.5 |

| LUMO Energy | E(LUMO) | - | -2.5 to -1.5 |

| Energy Gap | Egp | E(LUMO) - E(HOMO) | 3.0 - 4.5 |

| Chemical Hardness | η | (E(LUMO) - E(HOMO)) / 2 | 1.5 - 2.25 |

| Chemical Softness | S | 1 / (2η) | 0.22 - 0.33 |

| Electronegativity | χ | -(E(HOMO) + E(LUMO)) / 2 | 4.0 - 4.5 |

Charge Distribution and Stability Analysis

Understanding the distribution of electronic charge within a molecule is essential for predicting its interaction with other species and identifying reactive sites. Methods like Mulliken population analysis and Molecular Electrostatic Potential (MEP) maps are used for this purpose.

Mulliken population analysis provides a method for estimating partial atomic charges by partitioning the total electron population among the atoms. niscpr.res.inuni-muenchen.dewikipedia.org While known to be basis-set dependent, it offers a useful qualitative picture of charge distribution. wikipedia.orgresearchgate.net For this compound, the highly electronegative nitrogen and oxygen atoms are expected to carry significant negative partial charges. The carbon atom of the formyl group and the hydrogen atoms attached to the aromatic rings are predicted to be positively charged. niscpr.res.inresearchgate.net

A more visual and chemically intuitive method is the Molecular Electrostatic Potential (MEP) map. mdpi.com The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the molecule's surface. researchgate.net The potential is color-coded: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would likely show intense negative potential (red/yellow) around the nitrogen atom of the cyano group, the nitrogen of the pyridine ring, and the oxygen atom of the formyl group. These represent the primary sites for electrophilic interaction. Conversely, positive potential (blue) would be located around the hydrogen atoms, particularly the aldehydic hydrogen, indicating these as sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stabilization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a chemical intuition-friendly picture of bonding and lone pairs. The analysis involves the localization of the wave function into orbitals that correspond to core electrons, lone pairs, and bonds.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy of stabilization, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

For a molecule like this compound, an NBO analysis would identify key stabilizing interactions. For instance, one would expect significant delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic rings and the carbonyl and cyano groups. The delocalization of π-electrons within the phenyl and pyridine rings and between the two rings would also be quantified.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(pyridine) | π(C-C) (pyridine ring) | Data not available |

| LP(1) O(formyl) | π(C=O) | Data not available |

| π(C-C) (phenyl ring) | π(C-C) (pyridine ring) | Data not available |

| π(C-C) (pyridine ring) | π(C≡N) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It is a plot of the electrostatic potential on the electron density surface of a molecule. The MEP map is color-coded to indicate regions of different electrostatic potential.

Typically, red regions correspond to areas of negative electrostatic potential, which are rich in electrons and are therefore susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms. Blue regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the formyl group, indicating their potential as sites for electrophilic attack. The hydrogen atom of the formyl group and regions of the aromatic rings would likely exhibit a more positive potential (blue), suggesting their susceptibility to nucleophilic attack.

Table 2: Hypothetical MEP Analysis Data for this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Pyridine Nitrogen | Negative (Red) | Electrophilic Attack |

| Formyl Oxygen | Negative (Red) | Electrophilic Attack |

| Formyl Hydrogen | Positive (Blue) | Nucleophilic Attack |

| Aromatic Rings | Intermediate to Positive | Nucleophilic Attack |

Conceptual DFT (CDFT) Descriptors for Reactivity Parameters

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of a molecule using various descriptors derived from the electron density. These descriptors help in understanding and predicting the chemical behavior of the molecule.

Key CDFT descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron from the system.

Hardness (η): Measures the resistance to a change in the number of electrons.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Table 3: Hypothetical Conceptual DFT Descriptors for this compound

| Descriptor | Formula | Calculated Value |

| HOMO Energy (EHOMO) | - | Data not available |

| LUMO Energy (ELUMO) | - | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Softness (S) | 1 / (2η) | Data not available |

| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |

Computational Elucidation of Reaction Mechanisms

For reactions involving this compound, computational studies could be employed to elucidate the detailed mechanism. For example, if this compound were to undergo a nucleophilic addition to the formyl group, computational methods could be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps of the reaction. The calculated activation energies would provide insights into the reaction kinetics.

These studies often involve geometry optimizations of reactants, products, and transition states, followed by frequency calculations to confirm the nature of these stationary points on the potential energy surface. The intrinsic reaction coordinate (IRC) is often calculated to ensure that a transition state connects the correct reactants and products.

Due to the absence of specific studies on this compound, no specific reaction mechanisms can be detailed.

An exploration of the chemical reactivity and derivatization of this compound reveals a molecule with distinct reactive sites. The compound's structure, featuring a formyl group on a phenyl ring attached to a pyridine-2-carbonitrile (B1142686) scaffold, allows for selective transformations at either the aldehyde or the nitrile moiety, as well as functionalization of the pyridine ring. This article details the strategic derivatization of this compound, focusing on reactions at its key functional groups.

Academic Applications of 5 3 Formylphenyl Pyridine 2 Carbonitrile in Diverse Chemical Research Fields

The trifunctional molecular architecture of 5-(3-Formylphenyl)pyridine-2-carbonitrile (B6231453), featuring formyl, pyridyl, and cyano groups, establishes it as a highly versatile building block in modern chemical research. Its distinct reactive sites and electronic properties are leveraged in catalysis, ligand design, and the construction of advanced functional materials such as Covalent Organic Frameworks (COFs) and supramolecular assemblies.

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The synthesis of polysubstituted pyridines like 5-(3-Formylphenyl)pyridine-2-carbonitrile (B6231453) is a cornerstone of organic chemistry, yet traditional methods can be limited in scope, efficiency, and environmental impact. Future research will likely pivot towards developing more sophisticated and sustainable synthetic strategies.

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern coupling methodologies, such as Suzuki, Stille, or Negishi reactions, offer a direct and modular approach. Research could focus on coupling a pre-functionalized pyridine (B92270) core (e.g., 5-bromopyridine-2-carbonitrile) with 3-formylphenylboronic acid. The challenge lies in optimizing reaction conditions (catalyst, ligand, solvent) to maximize yield and purity while minimizing side reactions.

C–H Bond Functionalization: Direct C–H functionalization represents a paradigm shift in synthesis by avoiding the need for pre-activated starting materials. nih.gov Future studies could investigate the direct arylation of the pyridine-2-carbonitrile (B1142686) C-5 position, which is an atom-economical and efficient strategy. nih.gov Overcoming challenges related to regioselectivity on the electron-deficient pyridine ring will be a significant area of investigation. nih.gov

Flow Chemistry and Process Optimization: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher throughput and reproducibility, which is crucial for generating quantities needed for material or biological screening.

Diversity-Oriented Synthesis (DOS): This approach aims to create libraries of structurally related compounds for high-throughput screening. sciforum.net By developing a robust synthesis for the core scaffold of this compound, researchers can then systematically vary the substituents on both the pyridine and phenyl rings to explore a wider chemical space. sciforum.net

Interactive Table: Potential Synthetic Research Directions

| Research Direction | Key Methodologies | Potential Advantages | Primary Challenges |

| Modular Cross-Coupling | Suzuki, Stille, Buchwald-Hartwig | High modularity, access to diverse analogs | Need for pre-functionalized substrates, catalyst optimization |

| Direct C-H Functionalization | Pd, Rh, or Ru-catalyzed C-H arylation | High atom economy, reduced synthetic steps | Regioselectivity control, harsh conditions may be required |

| Ring-Closing Cascade Reactions | Ring Opening and Closing Cascade (ROCC) | Access to complex pyridine structures from simpler precursors | Substrate scope, regioselectivity of ring closure |

| Continuous Flow Synthesis | Microreactor technology | Enhanced safety, scalability, precise control | Initial setup costs, potential for clogging |

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. For this compound, advanced modeling can offer profound insights.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and spectroscopic properties (NMR, IR). researchgate.net This information is vital for predicting reactivity, understanding reaction mechanisms, and interpreting experimental data. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment (e.g., solvents, biological macromolecules, or crystal lattices).

Predictive Modeling for Drug Discovery: If exploring biological applications, molecular docking studies can predict the binding affinity and orientation of the compound within the active site of a target protein, such as a kinase or enzyme. nih.govresearchgate.net This helps in prioritizing compounds for synthesis and biological testing. nih.govresearchgate.net More advanced methods like Free Energy Perturbation (FEP+) can provide quantitative predictions of binding affinity. acs.org

Materials Property Prediction: For materials science applications, computational models can predict properties like charge transport mobility, bandgap, and crystal packing, guiding the design of novel organic electronic materials.

Exploration of New Catalytic Applications and Material Science Innovations

The unique electronic and structural features of this compound make it an attractive candidate for applications in catalysis and materials science.

Ligand Design for Catalysis: The pyridine nitrogen and the nitrile group can act as coordination sites for metal ions. Future research could explore the synthesis of transition metal complexes using this compound as a bidentate or monodentate ligand. These new complexes could be screened for catalytic activity in a range of organic transformations, such as oxidations, reductions, or C-C bond-forming reactions. wiley.com

Building Block for Functional Materials: Pyridine-based structures are integral to many functional materials. wiley.comresearchgate.net

Metal-Organic Frameworks (MOFs): The formyl group can be further reacted to create multitopic linkers suitable for constructing MOFs. These materials could be investigated for applications in gas storage, separation, or heterogeneous catalysis.

Organic Electronics: The rigid, conjugated system of the molecule suggests potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The formyl and nitrile groups provide opportunities for chemical modification to tune the electronic properties and solid-state packing of the material.

Supramolecular Assemblies: The distinct functional groups allow for the formation of ordered structures through non-covalent interactions like hydrogen bonding or π-π stacking, leading to the development of liquid crystals or gels. researchgate.net

Interactive Table: Potential Applications in Catalysis and Materials

| Application Area | Role of this compound | Key Properties to Investigate | Potential End-Use |

| Homogeneous Catalysis | Ligand for transition metal complexes | Coordination chemistry, electronic effects on metal center | Fine chemical synthesis, asymmetric catalysis |

| Metal-Organic Frameworks | Precursor to a multitopic organic linker | Porosity, thermal stability, guest-framework interactions | Gas storage, chemical separations, sensing |

| Organic Electronics | Core structure for charge-transport or emissive materials | HOMO/LUMO levels, charge mobility, photoluminescence | OLEDs, organic solar cells, field-effect transistors |

| Supramolecular Chemistry | Building block for self-assembly | Intermolecular interactions, solid-state packing | Smart materials, sensors, liquid crystals |

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level (In Vitro)

Pyridine and nitrile moieties are common pharmacophores found in numerous biologically active compounds. researchgate.netnih.gov Therefore, a systematic investigation into the biological potential of this compound is a logical future direction.

The academic focus would be on in vitro studies to elucidate mechanisms of action:

Screening for Bioactivity: The compound could be screened against a panel of cancer cell lines to identify any antiproliferative activity. veterinaria.org Additionally, screens for antimicrobial or specific enzyme inhibitory activity (e.g., against kinases or metabolic enzymes) could reveal therapeutic potential. researchgate.net

Target Identification and Validation: If bioactivity is observed, subsequent studies would aim to identify the specific molecular target. Techniques like thermal shift assays, affinity chromatography, or chemoproteomics could be employed.

Biophysical Characterization of Binding: To understand the interaction at a molecular level, biophysical methods are essential. Isothermal titration calorimetry (ITC) can determine the binding affinity and thermodynamics, while surface plasmon resonance (SPR) can measure binding kinetics.

Structural Biology: Obtaining a co-crystal structure of the compound bound to its protein target via X-ray crystallography would provide the ultimate mechanistic insight, revealing the precise binding mode and key interactions. This structural information is invaluable for guiding the next cycle of structure-based drug design. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.